

Technical Guide: Physical Properties of 2-Fluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzonitrile

Cat. No.: B036902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-Fluoro-3-nitrobenzonitrile** (CAS No. 1214328-20-7). Due to the limited availability of specific experimental data for this particular isomer, this document also presents data for structurally related isomers to offer valuable comparative insights. Furthermore, this guide details standardized experimental protocols for determining key physical characteristics such as melting point, boiling point, and solubility, equipping researchers with the necessary methodologies for in-house analysis. A logical workflow for a plausible synthetic route is also provided to aid in the conceptualization of its chemical synthesis.

**1. Introduction

2-Fluoro-3-nitrobenzonitrile is an aromatic organic compound featuring a nitrile, a nitro group, and a fluorine atom attached to a benzene ring. This substitution pattern makes it a potentially valuable building block in medicinal chemistry and materials science, where such functionalities are often sought for modulating electronic properties, metabolic stability, and intermolecular interactions. An accurate understanding of its physical properties is paramount for its application in synthesis, purification, formulation, and quality control.

Core Physical Properties

While specific experimental data for **2-Fluoro-3-nitrobenzonitrile** is not extensively reported in publicly available literature, its fundamental properties can be identified. For comparative purposes, the table below includes data for closely related isomers.

Property	2-Fluoro-3-nitrobenzonitrile	2-Fluoro-5-nitrobenzonitrile	4-Fluoro-3-nitrobenzonitrile
CAS Number	1214328-20-7[1][2]	17417-09-3[3]	1009-35-4[4]
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	C ₇ H ₃ FN ₂ O ₂	C ₇ H ₃ FN ₂ O ₂
Molecular Weight	166.11 g/mol	166.11 g/mol [5]	166.11 g/mol [4]
Appearance	Data not available	White to off-white powder[5]	White to yellow/green powder/crystal[4]
Melting Point	Data not available	76 - 80 °C[3]	90.5 - 91.5 °C[4]
Boiling Point	Data not available	94 °C @ 0.5 mmHg[6]	277.6 ± 25.0 °C (Predicted)[4]
Density	Data not available	1.41 ± 0.1 g/cm ³ (Predicted)[6]	1.41 ± 0.1 g/cm ³ (Predicted)[4]
Solubility in Water	Predicted to be insoluble	Insoluble[6]	Insoluble[4]
Storage	Sealed in dry, room temperature[1]	Sealed in dry, room temperature[6]	Sealed in dry, room temperature[4]

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the principal physical properties of a crystalline organic compound like **2-Fluoro-3-nitrobenzonitrile**.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., MelTemp)

- Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[7]
- Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample (1-2 mm height) should enter the tube.
- Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.[8]
- Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.
 - For an unknown sample, perform a rapid preliminary heating (e.g., 10-20 °C/minute) to determine an approximate melting range.[8]
 - Allow the apparatus to cool.
 - For an accurate measurement, begin heating again, but slow the rate to 1-2 °C/minute when the temperature is about 15-20 °C below the approximate melting point.[9]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[10]

Boiling Point Determination (Microscale)

For small sample quantities where distillation is not feasible, a microscale boiling point determination can be employed.

Methodology: Thiele Tube or Digital Melting Point Apparatus

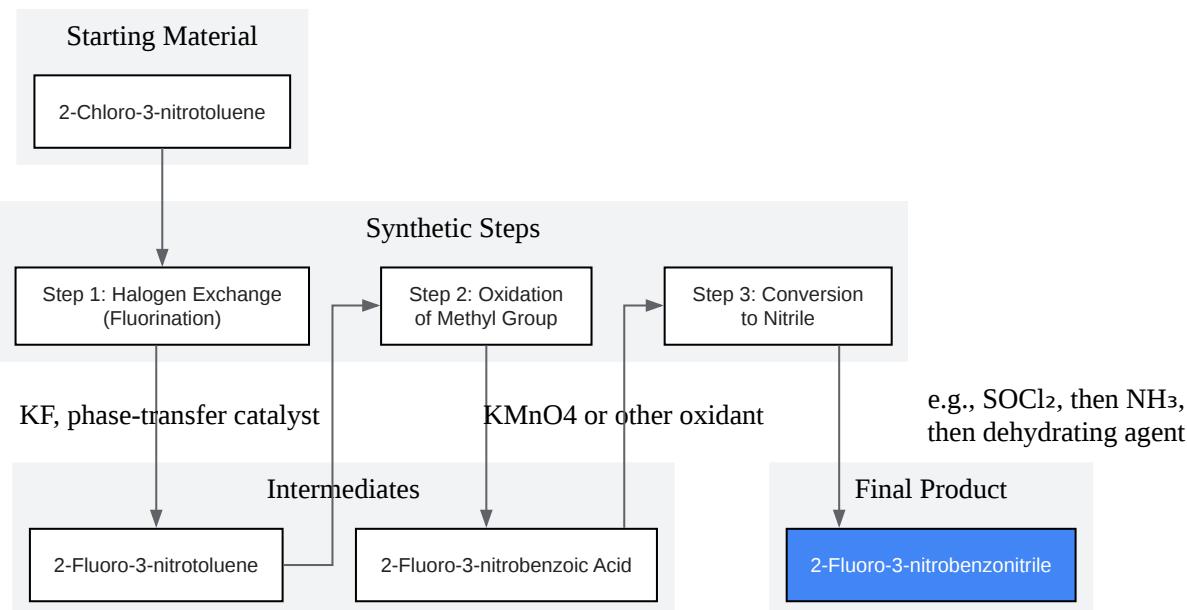
- Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) containing approximately 0.2 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]
- Capillary Inversion: Place a small, sealed-end capillary tube into the test tube with the open end facing down. This will trap a small pocket of air.[11][12]

- Heating:
 - Place the assembly into a Thiele tube filled with mineral oil or into the heating block of a melting point apparatus.[11]
 - Heat the apparatus gently. As the temperature rises, air will be expelled from the inverted capillary, seen as a slow stream of bubbles.
- Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.
- Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[12]

Solubility Profile Determination

A qualitative solubility analysis can provide insights into the polarity and the presence of acidic or basic functional groups.

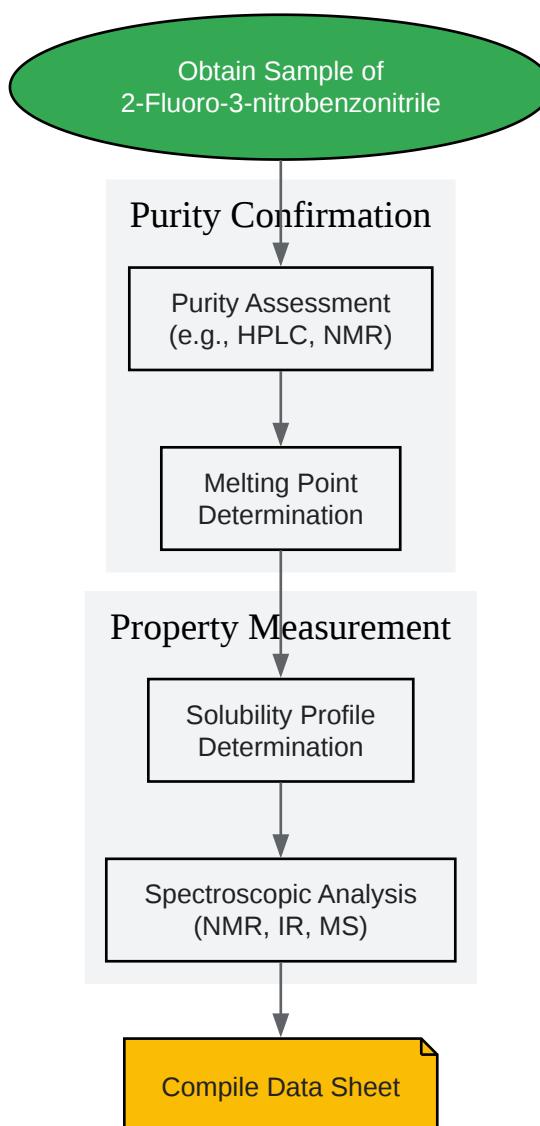
Methodology: Test Tube Method


- Sample Preparation: In a series of small, labeled test tubes, place approximately 25 mg of **2-Fluoro-3-nitrobenzonitrile**.
- Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[13] The standard solvents to test are:
 - Water (H₂O)
 - 5% Sodium Hydroxide (NaOH) solution
 - 5% Sodium Bicarbonate (NaHCO₃) solution
 - 5% Hydrochloric Acid (HCl) solution
 - Concentrated Sulfuric Acid (H₂SO₄) (Use with extreme caution)

- An organic solvent like Diethyl Ether or Dichloromethane.
- Observation and Classification:
 - Observe whether the compound dissolves completely, is partially soluble, or is insoluble. [\[14\]](#)
 - Solubility in water suggests high polarity.
 - Solubility in 5% NaOH but not in water suggests an acidic functional group (though not expected for this compound).
 - Solubility in 5% HCl suggests a basic functional group (e.g., an amine). [\[15\]](#)
 - Solubility in cold, concentrated H_2SO_4 is characteristic of compounds containing nitrogen or oxygen atoms or double/triple bonds. [\[15\]](#)

Mandatory Visualizations

Logical Workflow for Synthesis


While a specific protocol for **2-Fluoro-3-nitrobenzonitrile** is not detailed, a plausible synthetic pathway can be conceptualized based on the synthesis of the related compound, 2-fluoro-3-nitrobenzoic acid. [\[16\]](#)[\[17\]](#) The diagram below illustrates a logical workflow starting from a substituted toluene.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-Fluoro-3-nitrobenzonitrile**.

Workflow for Physical Property Characterization

The following diagram outlines the logical sequence of experiments to characterize the physical properties of a newly synthesized or acquired sample of **2-Fluoro-3-nitrobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physical property characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-3-nitrobenzonitrile | 1214328-20-7 [chemicalbook.com]

- 2. 1214328-20-7|2-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 2-フルオロ-5-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-FLUORO-3-NITROBENZONITRILE | 1009-35-4 [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. 17417-09-3 | CAS DataBase [m.chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. chymist.com [chymist.com]
- 12. chemconnections.org [chemconnections.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. www1.udel.edu [www1.udel.edu]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Fluoro-3-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b036902#2-fluoro-3-nitrobenzonitrile-physical-properties\]](https://www.benchchem.com/product/b036902#2-fluoro-3-nitrobenzonitrile-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com